Prohexadione

説明

Prohexadione-calcium (Pro-Ca) is a plant growth regulator primarily used to inhibit excessive vegetative growth in fruit trees and other crop plants . It also plays a key role in releasing abiotic stress in plants .

Synthesis Analysis

Prohexadione-Calcium (Pro-Ca) plays key roles in improving fruit quality by regulating endogenous hormones, sugar and acid metabolism, and related enzyme activities in grape berries .

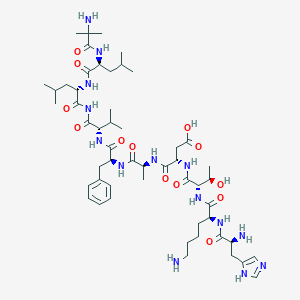

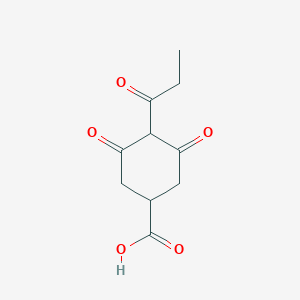

Molecular Structure Analysis

Prohexadione has a molecular formula of C10H12O5, an average mass of 212.199 Da, and a monoisotopic mass of 212.068466 Da .

Chemical Reactions Analysis

Prohexadione-Calcium (Pro-Ca) modulates the expression of antioxidant enzyme-related genes (such as SOD2, PXMP2, MPV17, E1. 11. 1. 7). It significantly increases ascorbate peroxidase, superoxide dismutase, and peroxidase activity .

Physical And Chemical Properties Analysis

Prohexadione has a density of 1.3±0.1 g/cm3, a boiling point of 454.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C .

科学的研究の応用

Alleviating Salt Stress in Rice

Prohexadione-calcium (Pro-Ca) has been found to promote the development of rice seedlings under salt stress by regulating antioxidant processes and photosynthesis . It modulates the expression of antioxidant enzyme-related genes, such as SOD2, PXMP2, MPV17, E1.11.1.7 . This application is particularly important in areas where rice crops are exposed to high salinity.

Regulation of Hormone Levels

Exogenous Pro-Ca applications can regulate the levels of hormones, particularly gibberellin, abscisic acid, and cytokinin . This regulation helps to maintain the photosynthetic efficiency in various plant species under salt stress .

Increasing Crop Yields

Prohexadione-Ca and uniconazole have been reported to increase rice and citrus yields . They regulate the nutritional and reproductive growth of these crops through foliar spraying .

Controlling Plant Growth

Prohexadione-Ca has been used to control the growth of plants . For example, it has been applied as a single or multiple sprays at various concentrations to reduce shoot length in apple trees .

Enhancing Strawberry Growth

Prohexadione-Ca application during the vegetative growth phase has been found to affect the growth of mother plants, runners, and runner plants of Maehyang Strawberry . This application is beneficial for strawberry farmers looking to enhance the growth and yield of their crops.

Reducing Shoot Growth in Apples

Prohexadione-Ca significantly results in a 50% reduction of shoot growth in apples . This application is particularly useful in apple orchards where controlling the size of the trees is important for ease of harvesting and overall yield.

作用機序

Target of Action

Prohexadione primarily targets distinct dioxygenases involved in gibberellin biosynthesis . These enzymes require 2-oxoglutaric acid as a co-substrate . Prohexadione acts as a structural mimic of 2-oxoglutaric acid, thereby blocking these dioxygenases . In addition, it inhibits flavanone 3-hydroxylase, which is involved in flavonoid metabolism .

Mode of Action

Prohexadione interacts with its targets by structurally mimicking 2-oxoglutaric acid . This results in the blocking of certain dioxygenases, such as GA 20 3ß-hydroxylase, which are involved in gibberellin biosynthesis . As a result, less growth-active gibberellins are formed, and treated plants remain compact . In the case of flavonoid metabolism, prohexadione causes considerable changes in the formation of flavonoids and their phenolic precursors by inhibiting flavanone 3-hydroxylase .

Biochemical Pathways

Prohexadione affects the gibberellin biosynthesis pathway by blocking the action of certain dioxygenases . This leads to a decrease in the formation of growth-active gibberellins . It also impacts the flavonoid metabolism pathway by inhibiting flavanone 3-hydroxylase . This results in changes in the formation of flavonoids and their phenolic precursors .

Pharmacokinetics

Prohexadione is absorbed by the plant foliage, and uptake is generally complete within 8 hours following application . Translocation within the plant is predominantly by acropetal movement, while basipetal movement is limited .

Result of Action

The action of prohexadione leads to a decrease in cell elongation and reduced vegetative growth . It also triggers pathogen resistance by inducing the formation of 3-deoxyflavonoids, in particular luteoforol, with phytoalexin-like properties . This mechanism may explain the lowered incidence of insect pests . Furthermore, treatments with prohexadione lead to reduced ethylene formation . This, together with elevated availability of assimilates that are no longer needed for shoot growth, explains increases in fruit set .

Action Environment

The efficacy and stability of prohexadione can be influenced by various environmental factors. For instance, vegetative vigor, which is influenced by factors such as fruit load, location, variety, rootstock, age, pruning, and training system, can affect the rate of prohexadione needed for effective vegetative control . Earlier applications at 2 to 5 inches of new shoot growth have provided more effective control of vegetative growth than later applications . Due to its short-term effect and lack of persistence, prohexadione can be a flexible tool in developing user-specific growth management strategies .

Safety and Hazards

特性

IUPAC Name |

3,5-dioxo-4-propanoylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13/h5,9H,2-4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCOQPHDYUOJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1C(=O)CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043966 | |

| Record name | Prohexadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prohexadione | |

CAS RN |

88805-35-0 | |

| Record name | Prohexadione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88805-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prohexadione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088805350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prohexadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 3,5-dioxo-4-(1-oxopropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROHEXADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PC163MD7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

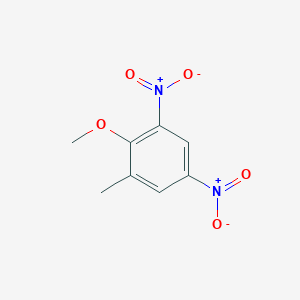

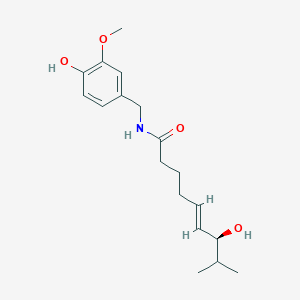

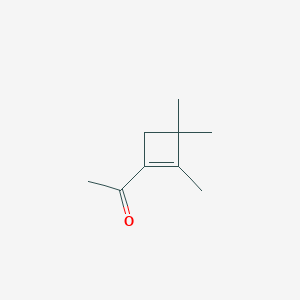

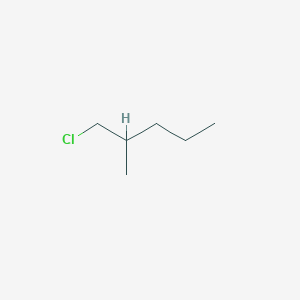

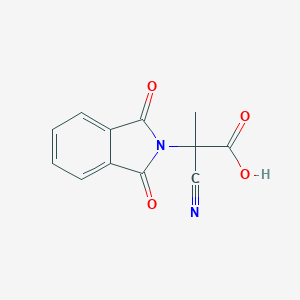

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

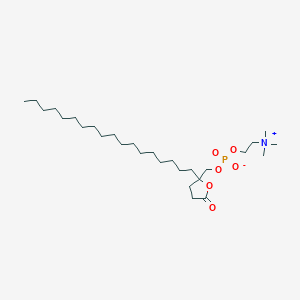

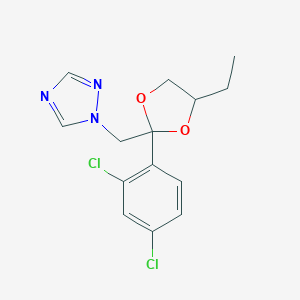

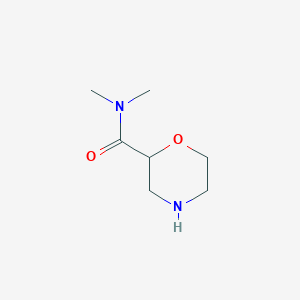

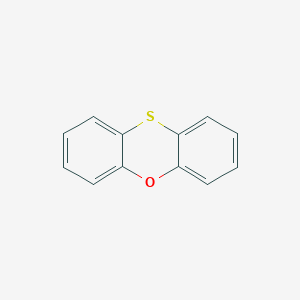

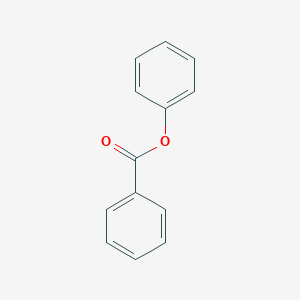

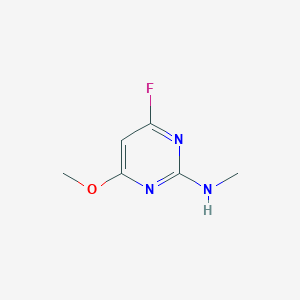

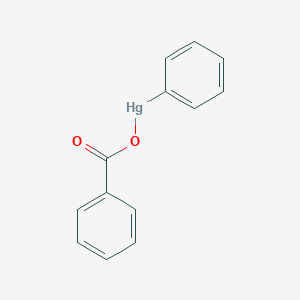

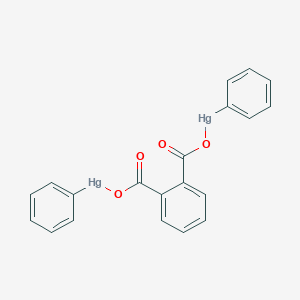

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。